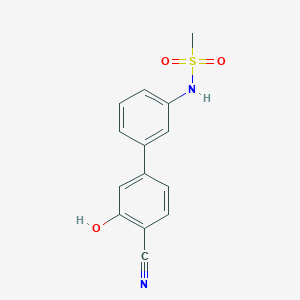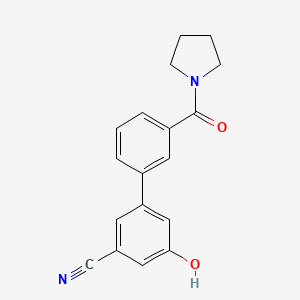
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% (2C5MPP) is a chemical compound of the phenol class, with a molecular formula of C10H9NO4S. It is a colorless solid that is soluble in organic solvents such as ether, ethanol, and acetone. It is a widely used reagent in organic synthesis and has a number of applications in the fields of scientific research and laboratory experiments.
Mecanismo De Acción
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% acts as a nucleophilic reagent in organic synthesis. It reacts with electrophiles, such as alkenes and alkynes, to form the corresponding substituted phenols. It also reacts with aldehydes and ketones to form acylated phenols.
Biochemical and Physiological Effects
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic, and is not known to interact with any biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. Additionally, it is a highly reactive compound and can be used to synthesize a variety of organic compounds. The main limitation of 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% is that it is a strong acid, and it can be corrosive to skin and other materials.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95%. One potential direction is the development of novel synthesis methods for 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% and its derivatives. Additionally, research could be conducted to explore the potential applications of 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% in the fields of medicine, agriculture, and materials science. Finally, further research could be conducted to investigate the biochemical and physiological effects of 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95%.
Métodos De Síntesis
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 3-methylsulfonylaminophenol with chloroacetyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then treated with an aqueous solution of sodium cyanide to form 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95%. The reaction is as follows:
3-Methylsulfonylaminophenol + Chloroacetyl chloride + Base → 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol
Aplicaciones Científicas De Investigación
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% is widely used in scientific research as a reagent for the synthesis of a variety of organic compounds. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% is used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters.
Propiedades
IUPAC Name |
N-[3-(4-cyano-3-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-20(18,19)16-13-4-2-3-10(7-13)11-5-6-12(9-15)14(17)8-11/h2-8,16-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAQISKSMANLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684989 |
Source


|
| Record name | N-(4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol | |
CAS RN |
1261918-58-4 |
Source


|
| Record name | N-(4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)
![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)


![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)








